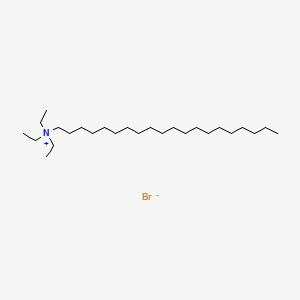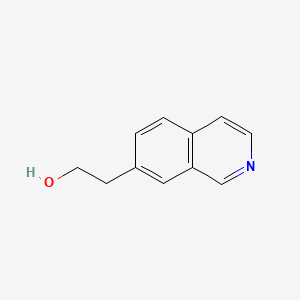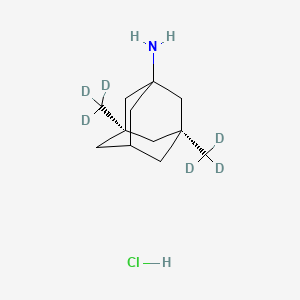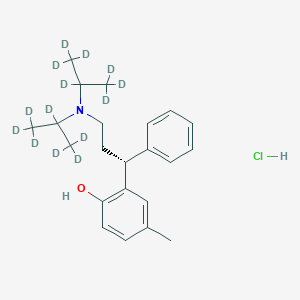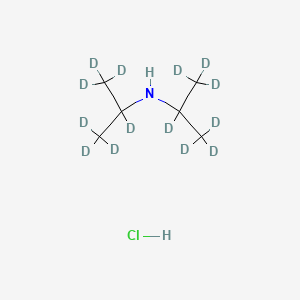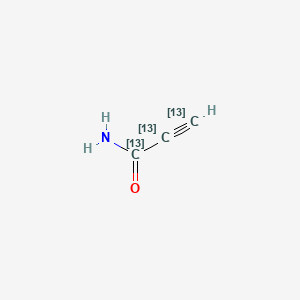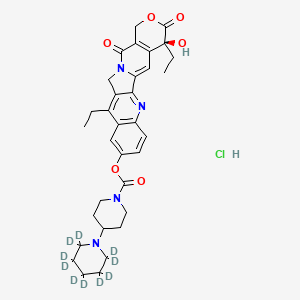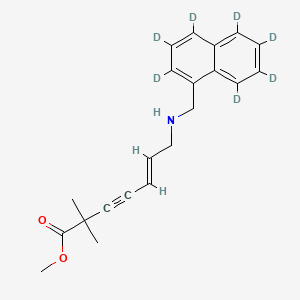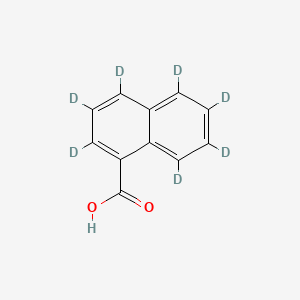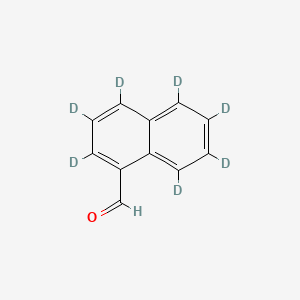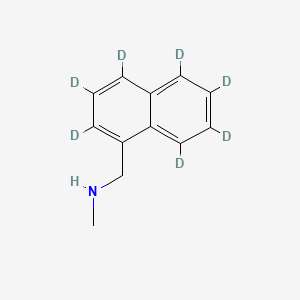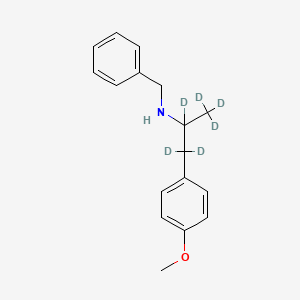
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6
Descripción general
Descripción
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6: is a deuterated analog of a phenethylamine derivative Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter the pharmacokinetic properties of the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 typically involves multiple steps, including the introduction of the deuterium atoms. A common synthetic route may involve the following steps:
Benzylation: The starting material, 3-(4-methoxyphenyl)-2-propylamine, is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Deuteration: The benzylated intermediate is then subjected to deuteration using deuterium gas (D2) or a deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as primary amines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 has several applications in scientific research:
Medicinal Chemistry: Used as a reference compound in the development of new pharmaceuticals.
Pharmacology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Isotope Labeling: Utilized in metabolic studies to trace the fate of the compound in biological systems.
Drug Development: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The deuterium atoms may influence the compound’s binding affinity and metabolic stability, leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Similar Compounds
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine: The non-deuterated analog.
rac-N-Benzyl-3-(4-hydroxyphenyl)-2-propylamine: A hydroxylated analog.
rac-N-Benzyl-3-(4-chlorophenyl)-2-propylamine: A chlorinated analog.
Uniqueness
rac-N-Benzyl-3-(4-methoxyphenyl)-2-propylamine-d6 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties compared to its non-deuterated analogs. This makes it a valuable tool in drug development and metabolic studies.
Propiedades
IUPAC Name |
N-benzyl-1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3/i1D3,12D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPWMGXKOKNFD-JCKIRYGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
